molecular formula C18H20N2O2 B5489417 2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol

2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol

Cat. No.: B5489417
M. Wt: 296.4 g/mol
InChI Key: DEAVDMFXIXGWLJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methyl group, an oxazole ring, a naphthyl group, and an ethanol group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxazole ring might be formed through a cyclization reaction, while the naphthyl group could be introduced through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxazole ring and the naphthyl group would likely contribute to the compound’s aromaticity, while the ethanol group would introduce polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the oxazole ring might participate in electrophilic substitution reactions, while the ethanol group could be involved in nucleophilic substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethanol group could make the compound somewhat polar and capable of forming hydrogen bonds, which would affect its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets through its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it were used as a drug, it might have potential side effects or toxicities .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, further studies might be conducted to optimize its structure, improve its efficacy, and assess its safety .

Properties

IUPAC Name

2-[methyl-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-17(12-20(2)9-10-21)19-18(22-13)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAVDMFXIXGWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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